{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1375069-29-6
VCID: VC3001800
InChI: InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23)
SMILES: C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol

{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid

CAS No.: 1375069-29-6

Cat. No.: VC3001800

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid - 1375069-29-6

Specification

CAS No. 1375069-29-6
Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
IUPAC Name 2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid
Standard InChI InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23)
Standard InChI Key JVGUJFHLJQWVBQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O
Canonical SMILES C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O

Introduction

{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential uses.

Synthesis Methods

The synthesis of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid would likely involve multi-step organic synthesis techniques, similar to those used for related compounds. This might include:

  • Step 1: Formation of the biphenyl core through Suzuki or Ullmann coupling reactions.

  • Step 2: Introduction of the piperidine ring via amide formation.

  • Step 3: Attachment of the acetic acid moiety through further functional group transformations.

Potential Applications

While specific applications for {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are not detailed in the available literature, compounds with similar structures are often explored in pharmaceutical research, drug delivery systems, and as intermediates in organic synthesis.

Research Findings

Research on related compounds suggests that such structures can exhibit interesting biological activities and are useful in various chemical transformations. For example, phenylacetic acid derivatives have been studied for their pharmacokinetic properties and potential neurologic effects .

Data Tables

Given the lack of specific data on {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid, we can look at related compounds for comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acidC20H21NO3323.4Pharmaceutical Intermediates
Phenylacetic AcidC8H8O2136.15Pharmaceutical Research, Neurologic Effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator